

# Technical Support Center: Anticancer Agent 233 (Infigratinib)

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## Compound of Interest

Compound Name: Anticancer agent 233

Cat. No.: B15580751

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Welcome to the technical support center for **Anticancer Agent 233**, also known as Infigratinib (NVP-BGJ398). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the off-target effects of this selective FGFR inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of **Anticancer Agent 233** (Infigratinib)?

A1: Infigratinib is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.<sup>[1][2]</sup> Its therapeutic effects are primarily driven by the inhibition of these "on-target" kinases. However, like many kinase inhibitors, it can exhibit off-target activities, leading to a range of adverse effects observed in preclinical and clinical studies.

On-target effects, resulting from the inhibition of the FGFR signaling pathway, are well-documented. The most common is hyperphosphatemia, an elevation of phosphate levels in the blood, which is a class effect of FGFR inhibitors.<sup>[3][4]</sup> Other on-target effects include dry mouth, dry eyes, skin and nail changes, and alopecia.<sup>[3][5]</sup>

Potential off-target effects may contribute to other observed toxicities. While infogratinib is highly selective for FGFR1/2/3, it does show some activity against other kinases at higher concentrations.[1] For instance, it has been shown to inhibit VEGFR2, though with much lower potency compared to FGFRs.[1] Some adverse events, such as gastrointestinal toxicities (diarrhea, nausea) and fatigue, could be a result of either on-target or off-target activities.[6][7] A novel off-target effect on the ABCB1 transporter has also been identified, which can increase the sensitivity of multidrug-resistant tumor cells to chemotherapeutics.[8]

Q2: We are observing unexpected toxicity in our animal models treated with Infogratinib. How can we determine if this is due to an off-target effect?

A2: Unexpected in vivo toxicities are a common concern and could indeed stem from off-target effects.[6] To investigate this, a systematic approach is recommended:

- **Dose-Response Analysis:** First, establish a clear dose-response relationship for the observed toxicity. This will help determine if the effect is concentration-dependent.
- **Kinome Profiling:** Conduct an in vitro kinase profiling assay to screen Infogratinib against a broad panel of kinases. This will identify potential off-target kinases that are inhibited at concentrations relevant to your in vivo study.
- **Cellular Target Engagement Assays:** Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay in your cell models. These methods can confirm whether Infogratinib is binding to the suspected off-targets within a cellular context.
- **Phenotypic Screening:** Compare the observed toxic phenotype with known effects of inhibiting the identified off-target kinases. This can be done by consulting literature or using specific inhibitors for those kinases.
- **Rescue Experiments:** If a specific off-target is identified, attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of the off-target kinase in your cells.

## Troubleshooting Guides

Guide 1: Investigating Unexpected Cellular Phenotypes

If you observe a cellular phenotype that does not align with the known consequences of FGFR inhibition, consider the following troubleshooting steps:

Issue	Possible Cause	Suggested Action
Unexpected cell death or growth inhibition	Off-target kinase inhibition	Perform a kinome-wide screen to identify potential off-target kinases. Validate hits using orthogonal assays (e.g., Western blot for downstream signaling).
Compound impurity	Verify the purity and identity of your Infigratinib stock using analytical methods like HPLC and mass spectrometry.	
Alterations in unrelated signaling pathways	Off-target effects or pathway crosstalk	Use phosphoproteomics to get a global view of signaling changes induced by Infigratinib. This can reveal unexpected pathway modulation.
Inconsistent results between experiments	Experimental variability	Ensure consistent cell culture conditions, compound concentrations, and treatment times. Use appropriate positive and negative controls in every experiment.

## Quantitative Data Summary

The following tables summarize the inhibitory activity of Infigratinib against its primary targets and a selection of other kinases, providing insight into its selectivity.

Table 1: Infigratinib Inhibitory Potency (IC<sub>50</sub>, nM)

Kinase	IC50 (nM)
FGFR1	0.9
FGFR2	1.4
FGFR3	1.0
FGFR4	60
VEGFR2	180
Abl	2300
Fyn	1900
Kit	750
Lck	2500
Lyn	300
Yes	1100

Data compiled from Selleck Chemicals and other sources.[1] Lower IC50 values indicate higher potency.

Table 2: Comparison of IC50 Values (nM) for Selected FGFR Inhibitors

Kinase	Infigratinib	Pemigatinib	Erdafitinib
FGFR1	0.9	0.4	1.2
FGFR2	1.4	0.5	2.5
FGFR3	1.0	1.2	2.9
FGFR4	60	30	110
VEGFR2	180	112	70

This table presents a comparative overview of the selectivity profiles of different FGFR inhibitors.

## Experimental Protocols

### Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Infigratinib against a panel of kinases.

#### Materials:

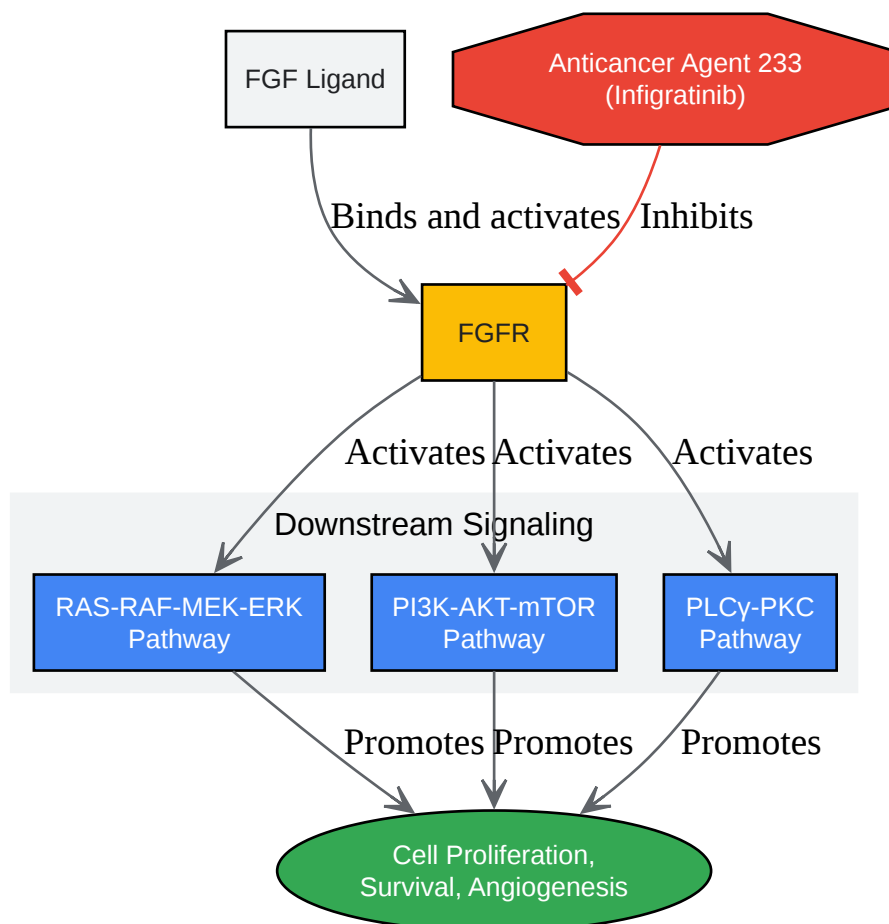
- Purified recombinant kinases
- Specific peptide substrates for each kinase
- [ $\gamma$ -<sup>33</sup>P]ATP
- Infigratinib (serially diluted in DMSO)
- Kinase reaction buffer
- 96-well filter plates
- Scintillation counter

#### Methodology:

- **Compound Preparation:** Prepare a series of dilutions of Infigratinib in DMSO. A typical starting concentration for a broad screen is 10  $\mu$ M, followed by 10-fold serial dilutions.
- **Assay Setup:** In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.
- **Compound Incubation:** Add a small volume of the diluted Infigratinib or DMSO (vehicle control) to the wells. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
- **Initiate Reaction:** Start the kinase reaction by adding [ $\gamma$ -<sup>33</sup>P]ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

- **Stop Reaction and Capture Substrate:** Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
- **Washing:** Wash the filter plate multiple times to remove unincorporated [ $\gamma$ - $^{33}\text{P}$ ]ATP.
- **Detection:** Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase activity inhibited by Infigratinib relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Visualizations



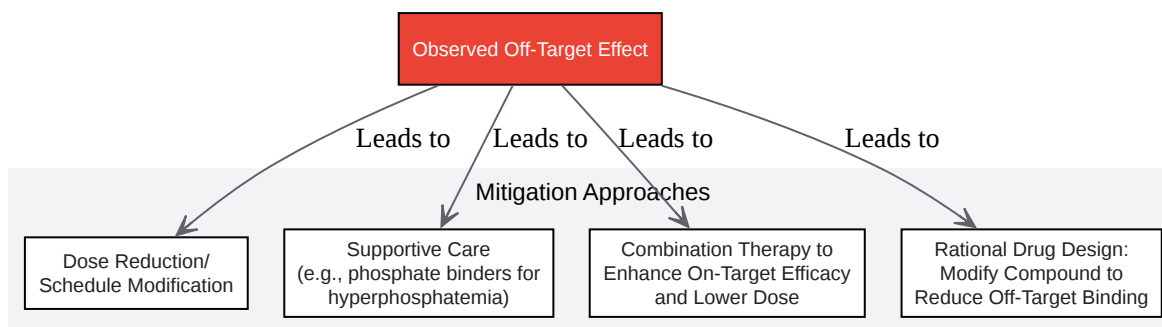
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Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.



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Caption: Experimental workflow for identifying and validating off-target effects.



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Caption: Logical relationship of mitigation strategies for off-target effects.

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